molecular formula C16H13NO B086575 1-Methyl-2-benzoylindole CAS No. 1025-99-6

1-Methyl-2-benzoylindole

Cat. No. B086575
CAS RN: 1025-99-6
M. Wt: 235.28 g/mol
InChI Key: NMPRIZDUHXAJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-benzoylindole is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO. In

Mechanism Of Action

The mechanism of action of 1-Methyl-2-benzoylindole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing inflammation in the body.

Biochemical And Physiological Effects

1-Methyl-2-benzoylindole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-2-benzoylindole in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, one of the limitations of using 1-Methyl-2-benzoylindole is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Methyl-2-benzoylindole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for DNA and RNA detection. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-benzoylindole and its potential applications in various fields of scientific research.

Synthesis Methods

1-Methyl-2-benzoylindole can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

1-Methyl-2-benzoylindole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.

properties

CAS RN

1025-99-6

Product Name

1-Methyl-2-benzoylindole

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(1-methylindol-2-yl)-phenylmethanone

InChI

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

NMPRIZDUHXAJTF-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3

synonyms

2-Benzoyl-1-methyl-1H-indole

Origin of Product

United States

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